Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and antimicrobial activities.
Medicine: Investigated for its antifibrotic properties and potential use in treating fibrotic diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen synthesis and deposition by hepatic stellate cells. This compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
This compound features a pyrimidine ring with a hydroxyl group at the 6-position and an ethyl ester at the carboxylic acid site. The presence of a pyridine moiety enhances its solubility and reactivity, making it a versatile compound in synthetic organic chemistry .
Anticancer Properties
Research indicates that derivatives of pyrimidine, including this compound, exhibit anticancer properties. Specific studies have shown that these compounds can inhibit various cancer cell lines by targeting key enzymes involved in cell proliferation and survival. For instance, structural analogs have demonstrated effectiveness against breast and colon cancer cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound also shows anti-inflammatory activity, which is crucial for treating conditions such as arthritis and other inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary findings indicate effectiveness against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range . This suggests potential applications in developing new antimicrobial agents.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and inflammation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways involved in cancer progression and inflammatory responses.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Ethyl 4-hydroxy-2-(pyridin-4-YL)pyrimidine-5-carboxylate | Hydroxyl group at position 4 | Antimicrobial activity |
Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate | Thiophene substitution at position 6 | Anticancer properties |
6-Hydroxy-1,2,4-triazine derivatives | Different heterocyclic structure | Inhibitors of d-amino acid oxidase |
This table illustrates how variations in structure can lead to different biological activities, highlighting the significance of this compound's unique arrangement .
Case Studies and Research Findings
Recent studies have provided insights into the pharmacokinetics and safety profiles of this compound:
- Toxicity Studies : In vivo studies on animal models revealed that this compound exhibited no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
- Pharmacokinetic Properties : The compound demonstrated good oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), which are critical parameters for drug development .
Properties
Molecular Formula |
C12H11N3O3 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-10(16)15-11(14-9)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
OZSOHSJCUVEHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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